molecular formula C9H8O3 B11916759 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one CAS No. 57669-32-6

2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11916759
CAS No.: 57669-32-6
M. Wt: 164.16 g/mol
InChI Key: FWGMHNMRFXRFAY-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one, also known as chromanone, is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.1586 g/mol . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with acetone in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.

Properties

CAS No.

57669-32-6

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2

InChI Key

FWGMHNMRFXRFAY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)O

Origin of Product

United States

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